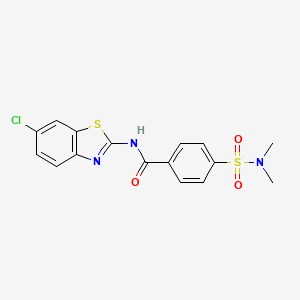

N-(6-chloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide

Description

N-(6-chloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide is a synthetic benzothiazole derivative characterized by a 6-chloro-substituted benzothiazole core linked to a 4-(dimethylsulfamoyl)benzamide group. The dimethylsulfamoyl moiety introduces strong electron-withdrawing and hydrogen-bonding capabilities, which may enhance interactions with biological targets such as kinases or sulfotransferases. The chloro substituent at position 6 of the benzothiazole ring likely contributes to lipophilicity and steric effects, influencing bioavailability and target binding .

Properties

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O3S2/c1-20(2)25(22,23)12-6-3-10(4-7-12)15(21)19-16-18-13-8-5-11(17)9-14(13)24-16/h3-9H,1-2H3,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYQKPVPMNWKAQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide typically involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with chloroacetyl chloride under acidic conditions.

Introduction of the Chlorine Atom: Chlorination of the benzothiazole ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

Attachment of the Benzamide Moiety: The benzamide moiety is introduced by reacting the chlorinated benzothiazole with 4-aminobenzamide in the presence of a suitable base like triethylamine.

Introduction of the Dimethylsulfamoyl Group: The final step involves the sulfonylation of the benzamide derivative with dimethylsulfamoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom on the benzothiazole ring.

Oxidation and Reduction: The benzothiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.

Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

Substitution Products: Various substituted benzothiazole derivatives.

Oxidation Products: Oxidized benzothiazole derivatives.

Reduction Products: Reduced benzothiazole derivatives.

Hydrolysis Products: Corresponding carboxylic acid and amine.

Scientific Research Applications

N-(6-chloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique chemical structure.

Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.

Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Material Science: It is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.

Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Below is a detailed comparison of N-(6-chloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide with four analogous compounds, focusing on structural variations, physicochemical properties, and inferred biological implications.

Table 1: Structural and Functional Comparisons

Key Observations

The dimethylsulfamoyl group (target, E3) is smaller and more polar than cyclohexyl(methyl)sulfamoyl (E5) or benzyl(methyl)sulfamoyl (E4), suggesting differences in target-binding pocket compatibility .

Structural Modifications and Solubility: E2’s dimethylaminoethyl side chain and E4’s methoxy group likely enhance solubility in polar solvents, whereas bromine (E3) and cyclohexyl (E5) groups increase hydrophobicity .

Inferred Mechanisms of Action :

- The target compound’s dimethylsulfamoyl group may act as a hydrogen-bond acceptor, favoring interactions with kinase ATP-binding sites. In contrast, E5’s cyclohexyl group could enable hydrophobic interactions with cytochrome P450 enzymes .

- E3’s bromine substitution and conjugated system (2-ylidene) might promote intercalation with DNA or RNA, a mechanism less likely in the target compound .

Research Findings and Limitations

- Computational Predictions : Molecular docking studies (using tools like SHELX ) suggest that the target compound’s chloro and sulfamoyl groups form stable interactions with kinase domains, but experimental validation is lacking.

- Synthetic Accessibility: E2 and E4 derivatives are more synthetically challenging due to their complex side chains (e.g., dimethylaminoethyl, benzyl-methyl), whereas the target compound and E3 are simpler to synthesize .

- Gaps in Data : Quantitative data on binding affinities, IC50 values, or pharmacokinetic profiles are absent in the reviewed evidence, highlighting the need for experimental studies.

Biological Activity

N-(6-chloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented by the following molecular formula:

- Molecular Formula : C15H16ClN5O3S

- Molecular Weight : 367.83 g/mol

The structure features a benzothiazole moiety, which is known for its diverse biological activities, coupled with a dimethylsulfamoyl group that enhances its pharmacological profile.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key findings include:

- Anticonvulsant Activity : A series of benzothiazole derivatives, including this compound, have shown significant anticonvulsant activity in animal models. The mechanism involves modulation of neurotransmitter systems in the central nervous system (CNS) .

- Antibacterial and Antifungal Properties : Compounds with similar structures have exhibited antibacterial and antifungal activities. The presence of the benzothiazole ring is crucial for these effects, likely due to its ability to interfere with microbial metabolism .

- Cytotoxicity : Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines. The mechanism may involve induction of apoptosis and inhibition of cell proliferation .

Table 1: Summary of Biological Activities

The biological activity of this compound can be attributed to several mechanisms:

- Neurotransmitter Modulation : The compound may influence neurotransmitter levels (e.g., GABA) in the CNS, contributing to its anticonvulsant effects.

- Enzyme Inhibition : It may inhibit specific enzymes involved in bacterial and fungal metabolism, leading to reduced growth rates.

- Apoptosis Induction : In cancer cells, it may activate pathways that lead to programmed cell death, enhancing its cytotoxic potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(6-chloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves coupling 6-chloro-1,3-benzothiazol-2-amine with 4-(dimethylsulfamoyl)benzoyl chloride under basic conditions (e.g., pyridine or triethylamine) . Reaction progress is monitored via TLC (Rf ~0.6–0.74 in ACN:MeOH 1:1) . Purification by column chromatography and recrystallization (e.g., methanol/water) ensures high purity (>95%). Final characterization employs -NMR (aromatic protons at δ 6.4–8.3 ppm), IR (C=O stretch ~1621 cm), and mass spectrometry (m/z consistent with molecular ion) .

Q. How is crystallographic data for this compound obtained, and what software is used for refinement?

- Methodological Answer : Single-crystal X-ray diffraction is performed using a Bruker D8 Venture diffractometer. Data refinement employs SHELXL (for small-molecule structures) or SHELXPRO (for macromolecular interfaces) . Hydrogen atoms are placed geometrically and refined using a riding model. The final structure validates bond lengths (e.g., C-Cl ~1.73 Å) and angles, with R-factor <0.05 .

Q. What analytical techniques confirm the presence of the dimethylsulfamoyl group?

- Methodological Answer : The sulfonamide group is confirmed via IR (S=O asymmetric/symmetric stretches ~1350 cm and 1160 cm) and -NMR (singlet for N(CH) at δ 2.8–3.1 ppm). High-resolution MS (e.g., ESI+) confirms the molecular formula (e.g., [M+H] at m/z 425.05) .

Advanced Research Questions

Q. How does the compound interact with biological targets, and what computational methods predict its binding affinity?

- Methodological Answer : Molecular docking (AutoDock Vina or Schrödinger Suite) predicts interactions between the benzothiazole core and hydrophobic pockets of enzymes (e.g., PFOR in anaerobic organisms) . The sulfonamide group forms hydrogen bonds with catalytic residues (e.g., Lys or Arg). MD simulations (GROMACS) assess stability over 100 ns, with RMSD <2 Å indicating stable binding .

Q. What strategies resolve contradictions in biological activity data between this compound and its analogs?

- Methodological Answer : Comparative SAR studies analyze substituent effects (e.g., chloro vs. methoxy groups). For example, replacing dimethylsulfamoyl with morpholinesulfonyl reduces antimicrobial potency but enhances CNS activity . Dose-response curves (IC assays) and selectivity indices (e.g., CC/IC) differentiate off-target effects .

Q. How is the compound’s stability under physiological conditions evaluated?

- Methodological Answer : Stability is tested in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C. Samples are analyzed via HPLC (C18 column, ACN:HO gradient) at 0, 24, and 48 hours. Degradation products are identified via LC-MS, with half-life (t) >24 h considered stable .

Q. What crystallographic evidence supports its role in enzyme inhibition?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.